4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound featuring a unique combination of heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiadiazole ring through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Subsequent steps would involve the formation of the pyrrolo[3,4-c]pyrrole and pyrimidine rings through a series of cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule, enhancing its biological activity .
Scientific Research Applications
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, inhibiting the proliferation of cancer cells and bacteria . Additionally, the compound may inhibit enzymes such as heat shock protein 90 (Hsp90), leading to the degradation of oncoproteins and the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which also contain the pyrimidine ring, are well-known for their anticancer activity.
Pyrrolo[3,4-c]pyrrole Derivatives:
Properties
IUPAC Name |
3-cyclopropyl-5-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-10-11(2)18-9-19-16(10)22-5-13-7-23(8-14(13)6-22)17-20-15(21-24-17)12-3-4-12/h9,12-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSKFVUUQRGXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C4=NC(=NS4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.